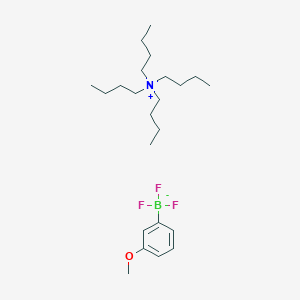

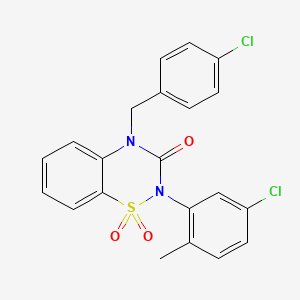

![molecular formula C17H22N2O5 B2791732 5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid CAS No. 620931-00-2](/img/structure/B2791732.png)

5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is related to a class of molecules that have been studied for their potential inhibitory effects on E. coli beta-Glucuronidase . It’s worth noting that the exact compound “5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid” does not have a lot of direct research available.

Wirkmechanismus

Target of Action

The primary target of this compound is the Dopamine D2 receptor (D2R) . This receptor plays a crucial role in the brain’s reward system and is involved in motor control, learning, and memory .

Mode of Action

The compound acts as a dopamine agonist , meaning it binds to and activates the D2 receptor . This activation mimics the action of dopamine, a neurotransmitter that is naturally produced in the body . The compound also displays α2-adrenergic antagonist properties , which means it blocks the action of α2-adrenergic receptors .

Biochemical Pathways

Upon activation of the D2 receptor, the compound affects several biochemical pathways. It stimulates the striatum in the brain, a region involved in motor control . It also affects the mesocortical pathway , which is associated with cognitive functions such as attention and memory .

Pharmacokinetics

The compound is rapidly absorbed after oral administration, with a Tmax (time to reach maximum concentration) of 1 hour . The compound has a half-life (t1/2) of 1.7 to 6.9 hours . It is metabolized into two metabolites, a mono-hydroxy derivative and a di-hydroxy derivative . About 68% of the absorbed compound is excreted in the kidneys as metabolites within 24 hours, and about 25% is excreted in the bile .

Result of Action

The activation of the D2 receptor by the compound results in various effects at the molecular and cellular level. It can improve memory and attention, increase the velocity of psychomotor reactions, and enhance the lability of nervous processes . It can also improve peripheral blood circulation, which can be beneficial in conditions such as intermittent claudication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s absorption and metabolism can be affected by factors such as the individual’s age, health status, and genetic makeup. The compound’s stability can be influenced by storage conditions. It is recommended to store the compound at 2-8°C .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid in lab experiments is its high purity and stability. This compound has also been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.

Zukünftige Richtungen

There are several future directions for research on 5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid. One area of interest is the potential use of this compound in treating neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Another area of interest is the potential use of this compound in treating inflammatory bowel disease and other autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesemethoden

The synthesis of 5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid involves the reaction of piperazine with 3,4-methylenedioxyphenylacetic acid, followed by the addition of acetic anhydride and acetic acid. The resulting product is then purified through recrystallization. This method has been optimized to yield high purity and high yield of this compound.

Wissenschaftliche Forschungsanwendungen

5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. This compound has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.

Biochemische Analyse

Biochemical Properties

It’s structurally related to Piribedil , a known dopamine agonist. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in dopamine signaling .

Cellular Effects

Given its structural similarity to Piribedil , it may influence cell function by modulating dopamine signaling pathways, potentially impacting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Eigenschaften

IUPAC Name |

5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c20-16(2-1-3-17(21)22)19-8-6-18(7-9-19)11-13-4-5-14-15(10-13)24-12-23-14/h4-5,10H,1-3,6-9,11-12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVOPBJMLWWIRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2791649.png)

![Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate](/img/structure/B2791656.png)

![3-[3-Aminopropyl(hydroxy)phosphoryl]-2-methylpropanoic acid](/img/structure/B2791664.png)

![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2791668.png)

![1-(4-fluorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2791671.png)